molecular formula C9H12O B1265650 1-Ethyl-3-methoxybenzene CAS No. 10568-38-4

1-Ethyl-3-methoxybenzene

Cat. No. B1265650
CAS RN: 10568-38-4
M. Wt: 136.19 g/mol
InChI Key: DWLZULQNIPIABE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of substituted methoxybenzenes, including compounds analogous to 1-ethyl-3-methoxybenzene, often involves palladium-catalyzed dearomative arylation/oxidation reactions. For instance, a study presents a method for synthesizing (E)-2-(1-(methoxyimino)ethyl)-2-phenylbenzofuran-3(2H)-ones, illustrating the potential pathways for creating complex derivatives of methoxybenzenes (Wenjing Zhu et al., 2023).

Molecular Structure Analysis

The molecular structure of methoxybenzene derivatives has been extensively studied, highlighting their planar configurations and hydrogen-bonding capabilities. For example, research on the structures of various methoxybenzenes has shown that molecules like 1,2-dimethoxy-4-nitrobenzene exhibit planarity and participate in hydrogen-bonded dimer formations, indicative of the structural behaviors that 1-ethyl-3-methoxybenzene might exhibit (H. Fun et al., 1997).

Chemical Reactions and Properties

The chemical reactivity of methoxybenzenes is marked by their participation in electrosynthetic processes and the formation of complex polymers. A study on the electrosynthesis of poly(1,3-dimethoxybenzene) provides insights into the electrochemical properties and reactivity patterns that could be relevant to 1-ethyl-3-methoxybenzene, demonstrating its potential for polymer formation and its inherent chemical stability (Y. Martínez et al., 1998).

Physical Properties Analysis

The physical properties of methoxybenzene derivatives, including solubility, molecular weight, and thermal stability, are crucial for their application in various fields. Research on new soluble poly(2-methoxy-5-alkoxy paraphenylenes) highlights the solubility and molecular characteristics that are pivotal for understanding the physical behavior of 1-ethyl-3-methoxybenzene (T. Moustafid et al., 1991).

Chemical Properties Analysis

The chemical properties of 1-ethyl-3-methoxybenzene, such as its reactivity towards nucleophiles and electrophiles, can be inferred from studies on similar compounds. For instance, the reactivity of methoxy-(2-trimethylsilyl)ethoxycarbene with various functional groups offers insights into the chemical versatility and reactivity of methoxybenzene derivatives, suggesting a wide range of potential chemical transformations for 1-ethyl-3-methoxybenzene (D. Pole et al., 1996).

Scientific Research Applications

Thermochemical Conversion

The thermochemical conversion of 1-Ethyl-3-methoxybenzene, along with other methoxybenzene compounds, has been studied for their potential in producing liquid fuels from spent pulping liquors. This process involves heat treatment under pressure in an aqueous alkaline solution, showing the relevance of these compounds in alternative fuel production (Alén, 1991).

Liquid-phase Oxidation

Research on the kinetics of liquid-phase oxidation of 1-Ethyl-3-methoxybenzene demonstrates its transformation into specific hydroperoxides. This process is significant in understanding the chemical behavior and reactivity of such compounds, which can be applied in various chemical synthesis processes (Zawadiak et al., 2003).

Polymerization and Material Science

1-Ethyl-3-methoxybenzene is involved in the synthesis of novel cross-linking poly(ethylene oxide) grafted poly(1-hydroxy-2-methoxyphenol) copolymers. This illustrates its importance in the development of new materials with potential applications in various industries, including electronics and photonics (Huang et al., 2012).

Environmental Studies

The presence of 1-Ethyl-3-methoxybenzene and related compounds in grains with off-odors was studied, highlighting the environmental and agricultural relevance of these compounds. Their identification helps in understanding the chemical basis of grain spoilage and storage issues (Seitz & Ram, 2000).

Atmospheric Chemistry

Studies on the gas phase reaction of 1-Ethyl-3-methoxybenzene with ozone contribute to our understanding of atmospheric chemistry. These insights are crucial for assessing the environmental impact and potential pollution caused by such compounds in the troposphere (Sun et al., 2016).

properties

IUPAC Name

1-ethyl-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-3-8-5-4-6-9(7-8)10-2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLZULQNIPIABE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10147253
Record name Benzene, 1-ethyl-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10147253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3-methoxybenzene

CAS RN

10568-38-4
Record name Benzene, 1-ethyl-3-methoxy-
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Record name 10568-38-4
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Record name Benzene, 1-ethyl-3-methoxy-
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Record name 1-ethyl-3-methoxybenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
H Borsdorf, K Neitsch, J Grotemeyer - Int J Ion Mobil Spectrom, 2006 - researchgate.net
… However, 1-ethyl-3-methoxybenzene and 2methoxybenzylbromide are not commercially available and were not investigated. About 300 µl liquid samples of the compounds …
Number of citations: 3 www.researchgate.net
D Cao, Z Chen, L Lv, H Zeng, Y Peng, CJ Li - Iscience, 2020 - cell.com
… 1H NMR spectrum of compound 1-ethyl-3-methoxybenzene (3aa), related to Table 2. … 13C NMR spectrum of compound 1-ethyl-3-methoxybenzene (3aa), related to Table 2. …
Number of citations: 23 www.cell.com
SK Nagarajan, S Babu, H Sohn, P Devaraju… - … Biology and Chemistry, 2017 - Elsevier
Rho Kinases (ROCK) has been found to regulate a wide range of fundamental cell functions such as contraction, motility, proliferation, and apoptosis. Recent experiments have defined …
Number of citations: 7 www.sciencedirect.com
W Chen, X Wu, JB McManus, GT Bida, KP Li… - Organic …, 2022 - ACS Publications
… 1-(Allyloxy)-3-methoxybenzene with a pendant alkene (12) affords a mixture of C4 and C6 position cyanated products (12- 11 CN) indiscriminately, while 1-ethyl-3-methoxybenzene (13…
Number of citations: 3 pubs.acs.org
SP Rogers - 1986 - search.proquest.com
Polymer Reconstruction Investigative Chromatopyrography (PRIC) is an extension of Chromatopyrography as described by John Chih-An Hu. Conceptually, a unique data group is …
Number of citations: 0 search.proquest.com
S Cho - 2021 - search.proquest.com
Poly-substituted arenes are valuable skeletons and widespread in pharmaceuticals, agrochemicals, and functional materials. In the design and development of novel functional arenes, …
Number of citations: 0 search.proquest.com
B Dali, M Keita, E Megnassan, V Frecer… - Chemical Biology & …, 2012 - Wiley Online Library
… The replacement of the -Ala-Leu-NH 2 in the P 2′ –P 3′ positions by a butyl group (MST8 – MST11), 1-ethyl-3-methoxybenzene (MST16 – MST18), or cyclohexyl (MST19 – MST21) …
Number of citations: 31 onlinelibrary.wiley.com
KW Cormier - 2013 - utswmed-ir.tdl.org
Nature uses proteins to catalyze a wide range of chemical processes that control cellular signaling. One such enzyme is ERK2 which plays a role in the transmission of signals by …
Number of citations: 3 utswmed-ir.tdl.org
M Greenhalgh, M Greenhalgh - Iron-Catalysed Hydrofunctionalisation of …, 2016 - Springer
Experimental | SpringerLink Skip to main content Advertisement SpringerLink Search Go to cart Search SpringerLink Search Book cover Iron-Catalysed Hydrofunctionalisation of …
Number of citations: 0 link.springer.com
A Afanasenko - 2020 - research.rug.nl
The reduction of society’s dependence on fossil fuels and a gradual shift towards the use of renewables is of prime importance. Despite the considerable efforts that have been made to …
Number of citations: 3 research.rug.nl

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